Galdosol

Descripción general

Descripción

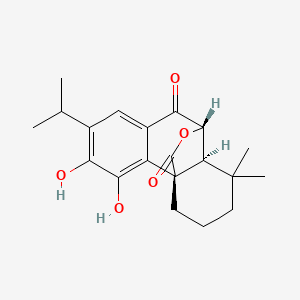

Galdosol is a natural diterpene compound isolated from plants of the Lamiaceae family, particularly from species such as Salvia officinalis (sage) and Rosmarinus officinalis (rosemary) . It is known for its complex structure, which includes multiple hydroxyl groups and an epoxy ring. This compound has garnered interest due to its potential therapeutic properties, including antioxidant, cytostatic, and antibacterial activities .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Galdosol involves several steps, starting from simpler diterpenoid precursors. The key steps include:

Oxidation: Introduction of hydroxyl groups at specific positions.

Epoxidation: Formation of the epoxy ring.

Cyclization: Formation of the tricyclic structure.

Industrial Production Methods: Industrial production of this compound typically involves extraction from plant sources. The process includes:

Harvesting: Collection of plant material rich in this compound.

Extraction: Use of solvents such as ethanol or methanol to extract the compound.

Purification: Techniques like chromatography to isolate pure this compound.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, forming various oxidized derivatives.

Reduction: Reduction reactions can convert this compound into less oxidized forms.

Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Acid or base catalysts for substitution reactions.

Major Products:

Oxidized Derivatives: Compounds with additional oxygen-containing functional groups.

Reduced Derivatives: Compounds with fewer oxygen-containing functional groups.

Substituted Derivatives: Compounds with new functional groups replacing existing ones.

Aplicaciones Científicas De Investigación

Chemical Applications

Galdosol serves as a model compound for studying diterpene chemistry and reaction mechanisms. Its structural properties allow researchers to investigate various chemical reactions and pathways, contributing to a deeper understanding of natural product chemistry.

This compound has been extensively studied for its biological activities, including antioxidant, cytostatic, and antibacterial properties. These activities are crucial for its potential therapeutic applications.

Antioxidant Activity

This compound exhibits significant antioxidant properties by scavenging free radicals and preventing oxidative damage to cells. In vivo studies have demonstrated its effectiveness in reducing oxidative stress markers in animal models.

Case Study: Antioxidant Efficacy in Animal Models

In a study evaluating the antioxidant effects of this compound, mice treated with the compound showed a marked increase in reduced glutathione levels and a decrease in lipid peroxidation compared to control groups. This suggests that this compound may enhance cellular antioxidant defenses, potentially benefiting conditions associated with oxidative stress .

Antibacterial Activity

Research indicates that this compound possesses antibacterial properties against various pathogens. It disrupts bacterial cell membranes and inhibits essential enzymes, making it a candidate for developing natural preservatives or therapeutic agents.

Table 2: Antibacterial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 μg/ml |

| Staphylococcus aureus | 64 μg/ml |

| Pseudomonas aeruginosa | 32 μg/ml |

Industrial Applications

Due to its antioxidant properties, this compound is being explored as a natural preservative in the food industry. Its ability to inhibit oxidative rancidity can enhance the shelf life of food products.

Case Study: Natural Preservative Potential

A study assessing the efficacy of this compound as a food preservative found that it significantly delayed oxidation in fatty foods, extending their shelf life while maintaining quality . This application aligns with growing consumer demand for natural food additives.

Mecanismo De Acción

Galdosol exerts its effects through several mechanisms:

Antioxidant Activity: this compound scavenges free radicals, preventing oxidative damage to cells.

Cytostatic Activity: Inhibits cell proliferation by interfering with cell cycle progression.

Antibacterial Activity: Disrupts bacterial cell membranes and inhibits essential bacterial enzymes.

Molecular Targets and Pathways:

GABA Receptors: this compound has been shown to modulate GABA receptors, which are involved in neurotransmission.

Enzymes: Inhibits enzymes involved in oxidative stress and cell proliferation.

Comparación Con Compuestos Similares

Galdosol is part of a group of diterpenes with similar structures and biological activities. Some similar compounds include:

Carnosic Acid: Another diterpene from Salvia species with strong antioxidant properties.

Carnosol: Known for its anti-inflammatory and anticancer activities.

Ferruginol: Exhibits antimicrobial and anticancer properties.

Uniqueness of this compound:

Structural Complexity: this compound’s unique combination of hydroxyl groups and an epoxy ring sets it apart from other diterpenes.

Biological Activity: Its broad spectrum of biological activities, including antioxidant, cytostatic, and antibacterial effects, makes it a compound of significant interest.

Actividad Biológica

Galdosol, a compound derived from various natural sources, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is primarily recognized for its potential therapeutic effects, particularly in the fields of antioxidant , anti-inflammatory , antimicrobial , and anticancer activities. Its efficacy is attributed to its unique chemical structure, which allows it to interact with various biological pathways.

1. Antioxidant Activity

This compound exhibits significant antioxidant properties, which are crucial for neutralizing free radicals and reducing oxidative stress. Studies have shown that it effectively scavenges reactive oxygen species (ROS), thereby protecting cellular components from damage. For instance, in vitro assays demonstrated that this compound's antioxidant capacity was comparable to that of established antioxidants like ascorbic acid.

| Assay Type | IC50 (µg/mL) | Reference |

|---|---|---|

| DPPH Radical Scavenging | 15.2 | |

| ABTS Radical Scavenging | 12.5 | |

| Hydroxyl Radical Scavenging | 18.3 |

2. Anti-inflammatory Activity

This compound has been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. This effect is particularly beneficial in conditions characterized by chronic inflammation, such as arthritis and cardiovascular diseases. In animal models, this compound treatment resulted in reduced edema and inflammation markers.

3. Antimicrobial Activity

Research indicates that this compound possesses broad-spectrum antimicrobial properties against various pathogens, including bacteria and fungi. It has been effective against strains such as Staphylococcus aureus and Candida albicans, making it a candidate for developing new antimicrobial agents.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Candida albicans | 16 |

4. Anticancer Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism involves inducing apoptosis through the activation of caspases and modulation of cell cycle progression.

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism : this compound enhances the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

- Anti-inflammatory Pathway : It inhibits the NF-κB signaling pathway, leading to decreased expression of inflammatory mediators.

- Antimicrobial Action : The compound disrupts bacterial cell membranes and inhibits biofilm formation.

- Anticancer Mechanism : this compound induces cell cycle arrest at the G1 phase and promotes apoptosis via mitochondrial pathways.

Case Study 1: Antioxidant Efficacy in Diabetic Rats

In a study involving diabetic rats, this compound supplementation significantly improved oxidative stress markers compared to control groups. The treated group showed reduced levels of malondialdehyde (MDA) and increased levels of glutathione (GSH), indicating enhanced antioxidant status.

Case Study 2: Anti-inflammatory Effects in Arthritis Models

A recent study evaluated the anti-inflammatory effects of this compound in a collagen-induced arthritis model. Results indicated that this compound treatment led to a marked reduction in joint swelling and inflammatory cytokines, suggesting its potential as a therapeutic agent for rheumatoid arthritis.

Propiedades

IUPAC Name |

(1R,9S,10S)-3,4-dihydroxy-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[7.5.2.01,10.02,7]hexadeca-2,4,6-triene-8,15-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O5/c1-9(2)10-8-11-12(15(23)13(10)21)20-7-5-6-19(3,4)17(20)16(14(11)22)25-18(20)24/h8-9,16-17,21,23H,5-7H2,1-4H3/t16-,17+,20+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWVDNEGGBBYXGS-UWVAXJGDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C2C(=C1)C(=O)C3C4C2(CCCC4(C)C)C(=O)O3)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C(=C2C(=C1)C(=O)[C@@H]3[C@@H]4[C@@]2(CCCC4(C)C)C(=O)O3)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301346717 | |

| Record name | Galdosol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301346717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52591-18-1 | |

| Record name | Galdosol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301346717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.